2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol
Description
“2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol” is a nitrogen-containing ethanol derivative featuring a cyclopropylamine group linked to a 2,3-dihydro-benzo[1,4]dioxin moiety. This compound is structurally characterized by a central amine group bridging a cyclopropyl substituent and a benzodioxin-methyl group, with an ethanol terminal chain. PubChem lists this compound as discontinued, indicating challenges in commercial availability or further development .
Properties
IUPAC Name |
2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-8-7-15(11-5-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,11-12,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTNANVHJNGBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydro-benzo[1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Amination and Ethanol Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), Sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), Tosylates (R-OTs)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the normal biochemical pathway.
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact: The ethanol terminal group in the target compound distinguishes it from analogs like 9l (thiazolidinone core) and the acetic acid derivative (carboxylic acid group). These groups influence solubility, hydrogen bonding capacity, and metabolic stability .
- Structural Similarities : All compounds share the 2,3-dihydro-benzo[1,4]dioxin moiety, which is associated with diverse biological activities, including kinase inhibition (e.g., PI3K inhibitors in ) and adrenergic receptor modulation .
Pharmacological and Therapeutic Profiles
- Adrenergic Receptor Modulation : The diazepane-nicotinamide analog () demonstrates >100-fold selectivity for α2C-AR over α2A-AR, with negligible α2B-AR activity. This highlights the role of the benzodioxin group in enhancing receptor specificity .
- Kinase Inhibition: 2,3-Dihydro-benzo[1,4]oxazine derivatives () act as PI3K inhibitors, suggesting that minor structural modifications (e.g., oxazine vs. dioxin) can shift therapeutic targets (e.g., rheumatoid arthritis vs. CNS disorders) .
Structure-Activity Relationship (SAR) Insights
- Cyclopropyl Group : The cyclopropylamine moiety in the target compound may enhance metabolic stability compared to linear alkyl chains in analogs like 9l–9n .
- Benzodioxin Positioning : Substitution at the 6-position (e.g., 9l ) vs. 2-position (target compound) could alter steric interactions with biological targets .
Biological Activity
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- CAS Number : 1353960-06-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Anticancer Activity :
- The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity against specific cancer types.
- Case Study : In a study published in MDPI, compounds similar to this compound were found to inhibit the growth of cancer cells with IC50 values ranging from 0.67 µM to 1.95 µM across various cell lines such as HEPG2 and MCF7 .
-
Antimicrobial Activity :
- Preliminary investigations suggest that the compound may possess antimicrobial properties. It has been tested against Gram-positive and Gram-negative bacteria.
- Study Findings : Compounds with structural similarities have demonstrated minimum inhibitory concentrations (MIC) in the range of 20–40 µM against resistant bacterial strains .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the following table:
| Activity Type | Target/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HEPG2 | 0.67 µM | |
| Anticancer | MCF7 | 1.95 µM | |
| Antimicrobial | S. aureus | 20–40 µM | |
| Antimicrobial | E. coli | 40–70 µM |
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- Anticancer Efficacy :
- Antimicrobial Resistance :
Q & A
Q. What are the optimal synthetic routes for 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol, and how can purity be maximized?
- Methodological Answer: The synthesis typically involves nucleophilic substitution between cyclopropylamine derivatives and halogenated dihydrobenzodioxin intermediates. Key steps include:
- Reaction Optimization: Use a fractional factorial design (e.g., Taguchi methods) to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios .
- Purification: Employ gradient HPLC with a C18 column and mobile phase (acetonitrile/water + 0.1% formic acid) to isolate the product. Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer:
- <sup>1</sup>H NMR: Identify cyclopropyl protons (δ 0.5–1.2 ppm) and dihydrobenzodioxin aromatic protons (δ 6.5–7.5 ppm). Compare coupling constants to confirm stereochemistry .
- FT-IR: Detect characteristic peaks for ethanol’s hydroxyl group (~3400 cm<sup>-1</sup>) and benzodioxin’s ether linkages (~1250 cm<sup>-1</sup>) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water mixtures .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with GPCRs, focusing on the cyclopropyl and ethanol moieties as potential hydrogen bond donors .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize targets .
- Validation: Cross-reference predictions with surface plasmon resonance (SPR) data to measure real-time binding kinetics (e.g., KD values) .
Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer:
- Orthogonal Assays: Compare results from fluorometric (e.g., FLIPR) and radiometric (e.g., cAMP accumulation) assays to rule out assay-specific artifacts .
- Meta-Analysis: Apply hierarchical clustering to published datasets, adjusting for variables like cell line (HEK293 vs. CHO) and buffer pH .
- Controlled Replication: Standardize protocols for cell viability (MTT assay) and compound solubility (DLS measurements) to minimize variability .
Q. What strategies improve yield in multi-step syntheses while minimizing side reactions?
- Methodological Answer:
- Design of Experiments (DoE): Use a Box-Behnken design to optimize temperature, catalyst loading (e.g., Pd/C), and reaction time. Prioritize factors via Pareto charts .
- In Situ Monitoring: Implement ReactIR to track intermediate formation and adjust conditions dynamically .
- Quenching Optimization: Test quenching agents (e.g., aqueous NH4Cl vs. NaHCO3) to suppress byproducts like N-oxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
